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Compound of Interest

4-lodo-2,5-
Compound Name: _ )
dimethoxyphenethylamine

Cat. No.: B1666335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-lodo-
2,5-dimethoxyphenethylamine (2C-I), a psychoactive phenethylamine. The focus is on
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for
the structural elucidation and identification of this compound. This document presents
characteristic spectral data, detailed experimental protocols, and a logical workflow for the
spectroscopic analysis of 2C-I.

Introduction

4-lodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, belongs to the 2C family of
psychedelic phenethylamines.[1][2] Its chemical structure is characterized by a phenyl ring
substituted with two methoxy groups and an iodine atom, and an ethylamine side chain.[3]
Accurate analytical characterization is crucial for forensic investigations, pharmacological
research, and drug development. NMR and IR spectroscopy provide unambiguous structural
information, making them indispensable tools for the identification and quality control of 2C-I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the
molecular structure of a compound by observing the magnetic properties of atomic nuclei. For
2C-1, TH NMR and 13C NMR are particularly informative.
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'H NMR Spectral Data

The *H NMR spectrum of 2C-1 exhibits characteristic signals corresponding to the aromatic
protons, the ethylamine side chain protons, and the methoxy group protons. The chemical
shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing
iodine atom on the phenyl ring.

Chemical Shift (8,

Proton Assignment Multiplicity Integration
ppm)
H-3 ~7.2 S 1H
H-6 ~6.8 S 1H
-OCHs (C2) ~3.85 s 3H
-OCHs (C5) ~3.80 s 3H
-CH:z- (a to ring) ~2.9 t 2H
-CHz- (B to N) ~3.1 t 2H
-NH:z Variable brs 2H

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. The data is predicted based on the analysis of closely related phenethylamines.
A *H NMR spectrum of a mixture containing 2C-1 showed aromatic signals between 6.80-7.55

ppm.[4]

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the 2C-1 molecule.
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Carbon Assignment Chemical Shift (3, ppm)
C-1 ~129
C-2 ~152
C-3 ~118
C-14 ~85
C-5 ~154
C-6 ~115
-OCHs (C2) ~56.5
-OCHs (C5) ~56.0
-CHz- (a to ring) ~35
-CH2- (B to N) ~42

Note: Chemical shifts are approximate and based on the analysis of structurally similar
compounds.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes
vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule,
revealing the presence of specific functional groups.

IR Spectral Data

The IR spectrum of 2C-I is expected to show characteristic absorption bands for the amine N-H
bonds, aromatic and aliphatic C-H bonds, C-O bonds of the methoxy groups, and the aromatic
C=C bonds.
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Wavenumber (cm~?) Vibrational Mode Intensity
~3300-3400 N-H stretching (primary amine)  Medium
~3000-3100 Aromatic C-H stretching Medium
~2850-2950 Aliphatic C-H stretching Medium-Strong
~1500-1600 Aromatic C=C stretching Medium-Strong
~1200-1250 Aryl-O stretching (asymmetric)  Strong
~1040-1050 Aryl-O stretching (symmetric) Strong
~800-850 C-H out-of-plane bending Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of
the sample (e.g., freebase vs. salt form).[5]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 4-lodo-2,5-
dimethoxyphenethylamine. These protocols are based on established methods for the
analysis of phenethylamines and related compounds.[6][7]

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 5-10 mg of the 2C-1 sample.

¢ Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
deuterated chloroform (CDCIs), deuterated methanol (CDsOD), or deuterated water (D20) if
the sample is a salt).

e Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.
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Instrument Parameters (for a 400 MHz spectrometer):
e 'HNMR:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: -2 to 12 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.
o Temperature: 298 K (25 °C).
e 13C NMR:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Spectral Width: 0 to 200 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096, depending on the sample concentration.
o Temperature: 298 K (25 °C).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Apply a baseline correction.

Calibrate the spectrum using the internal standard.
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« Integrate the signals in the *H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or
acetone) and allowing it to dry completely.

e Place a small amount of the solid 2C-1 sample directly onto the center of the ATR crystal.

e Lower the press arm to apply consistent pressure to the sample, ensuring good contact with
the crystal.

Instrument Parameters:

e Scan Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 for both the background and the sample.
e Acquire a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Post-Analysis:

¢ Release the press arm and carefully remove the sample residue from the ATR crystal using a
soft tissue and an appropriate solvent.

Workflow and Data Interpretation

The spectroscopic analysis of 2C-I follows a logical progression from sample preparation to
final structural confirmation.
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Conclusion

The spectroscopic analysis of 4-lodo-2,5-dimethoxyphenethylamine using NMR and IR
spectroscopy provides a robust and reliable method for its structural characterization. The data
and protocols presented in this guide serve as a comprehensive resource for researchers,
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scientists, and drug development professionals working with this compound. Adherence to
these methodologies will ensure accurate and reproducible results, which are essential for
advancing research and ensuring the quality and safety of related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-lodo-2,5-
dimethoxyphenethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1666335#spectroscopic-analysis-of-4-iodo-2-5-
dimethoxyphenethylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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